1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H18N4O5 and its molecular weight is 382.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea is a derivative of the oxadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C17H18N4O3
- Molecular Weight : 342.35 g/mol
The structure includes a 1,3,4-oxadiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-methoxybenzyl group. This unique combination is hypothesized to contribute to its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by targeting various cellular pathways. The mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies suggest that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Some oxadiazole derivatives have shown promising antibacterial and antifungal activities by disrupting microbial cell wall synthesis .
Anticancer Activity
A study evaluated the anticancer potential of various oxadiazole derivatives. The results indicated that compounds similar to the target molecule demonstrated:
Compound | IC50 (μM) | Target Cancer Cell Line |
---|---|---|
A | 10.5 | MCF-7 |
B | 15.0 | HeLa |
C | 8.0 | A549 |
These findings suggest that modifications to the oxadiazole core can enhance cytotoxicity against specific cancer cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent was assessed against various pathogens:
Pathogen | EC50 (μg/mL) | Activity Level |
---|---|---|
E. coli | 25 | Moderate |
S. aureus | 15 | High |
C. albicans | 30 | Moderate |
These results indicate that the compound possesses moderate to high antibacterial activity against common pathogens .
Case Studies
- Antitumor Efficacy in Mice : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers .
- Inhibition of Biofilm Formation : Another study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections. The compound's effectiveness was linked to its interaction with bacterial signaling pathways .
Properties
IUPAC Name |
1-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-25-14-5-2-12(3-6-14)11-20-18(24)21-19-23-22-17(28-19)13-4-7-15-16(10-13)27-9-8-26-15/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZACZHPNGZVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.